molecular formula C9H16N4 B13185345 (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

Cat. No.: B13185345
M. Wt: 180.25 g/mol
InChI Key: PJQBRJONVATLKW-SSDOTTSWSA-N
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Description

(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a synthetic organic compound that features a cyclopropyl group attached to a triazole ring, which is further connected to a methylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Methylpropan-1-amine Moiety: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the triazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its triazole ring is known to exhibit bioactivity, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring could play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a phenyl group instead of a cyclopropyl group.

    (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, bioactivity, and overall chemical behavior.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13)/t7-/m1/s1

InChI Key

PJQBRJONVATLKW-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C1=NNC(=N1)C2CC2)N

Canonical SMILES

CC(C)C(C1=NNC(=N1)C2CC2)N

Origin of Product

United States

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